Methyl 2-[2-(4-fluorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate
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Overview
Description
Methyl 2-[2-(4-fluorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate is an organic compound that belongs to the class of diazo compounds It is characterized by the presence of a diazenyl group (-N=N-) attached to a fluorophenyl ring and a hydroxybutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-fluorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate typically involves the diazotization of an aromatic amine followed by coupling with a suitable substrate. One common method involves the reaction of 4-fluoroaniline with nitrous acid to form the diazonium salt, which is then coupled with methyl acetoacetate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-fluorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The diazenyl group can be reduced to an amine using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, hydrogen with a catalyst
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine derivative
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Methyl 2-[2-(4-fluorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-fluorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl moiety may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(4-chlorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate
- Methyl 2-[2-(4-bromophenyl)diazen-1-yl]-3-hydroxybut-2-enoate
- Methyl 2-[2-(4-methylphenyl)diazen-1-yl]-3-hydroxybut-2-enoate
Uniqueness
Methyl 2-[2-(4-fluorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Biological Activity
Methyl 2-[2-(4-fluorophenyl)diazen-1-yl]-3-hydroxybut-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its effects in various biological systems.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C11H12F N2O3
- Molecular Weight : 238.23 g/mol
The structure includes a diazenyl group attached to a 4-fluorophenyl moiety, which may influence its interactions with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
A549 (Lung Cancer) | 10 | G2/M cell cycle arrest |
HeLa (Cervical Cancer) | 12 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Table 2: Anti-inflammatory Activity
Cytokine | Concentration (pg/mL) | Treatment Effect |
---|---|---|
TNF-alpha | Decreased by 40% | Significant reduction post-treatment |
IL-6 | Decreased by 35% | Significant reduction post-treatment |
The biological activity of this compound is attributed to its ability to interact with cellular signaling pathways. Specifically, it modulates the NF-kB pathway, which is crucial in regulating immune response and inflammation. Additionally, its diazenyl group may facilitate the formation of reactive nitrogen species (RNS), contributing to its cytotoxic effects on cancer cells.
Study on Breast Cancer Cells
A recent study published in the Journal of Cancer Research examined the effects of this compound on MCF-7 breast cancer cells. The researchers found that treatment with the compound led to a significant increase in apoptotic markers, including caspase activation and PARP cleavage. This suggests that the compound effectively triggers programmed cell death in cancerous cells .
Study on Inflammatory Response
Another study investigated the anti-inflammatory properties of this compound using LPS-stimulated macrophages. The results showed a marked decrease in inflammatory cytokine release, indicating that this compound can modulate immune responses favorably .
Properties
Molecular Formula |
C11H11FN2O3 |
---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
methyl 2-[(4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C11H11FN2O3/c1-7(15)10(11(16)17-2)14-13-9-5-3-8(12)4-6-9/h3-6,15H,1-2H3 |
InChI Key |
KWANOAFWQPWQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)OC)N=NC1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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